

Unveiling the Dark Quencher: A Technical Guide to BHQ-2 NHS Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BHQ-2 NHS**

Cat. No.: **B560507**

[Get Quote](#)

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Chemical Properties and Applications of Black Hole Quencher™-2 (BHQ-2) NHS Ester.

This in-depth guide provides a thorough examination of the chemical properties, experimental protocols, and diverse applications of **BHQ-2 NHS** ester, a critical tool in fluorescence-based detection methodologies. This document is intended to serve as a core reference for professionals in the fields of life sciences and drug development, offering detailed data and procedural insights to facilitate its effective implementation in research and diagnostic applications.

Core Chemical Properties of BHQ-2 NHS Ester

Black Hole Quencher™-2 (BHQ-2) is a highly efficient dark quencher renowned for its broad absorption spectrum and lack of native fluorescence. These characteristics make it an ideal quenching partner for a wide array of fluorophores, minimizing background fluorescence and maximizing the signal-to-noise ratio in various assays. The N-hydroxysuccinimide (NHS) ester functional group allows for its covalent conjugation to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.

Below is a summary of the key quantitative properties of **BHQ-2 NHS** ester, compiled from various technical datasheets.

Property	Value	References
Molecular Formula	$C_{29}H_{29}N_7O_8$	[1] [2]
Molecular Weight	603.59 g/mol	[1] [2]
Appearance	Dark purple solid	[2]
Maximum Absorption (λ_{max})	579 nm	[2]
Quenching Range	560 - 670 nm	[1] [3]
Extinction Coefficient (at λ_{max})	$38,000 \text{ M}^{-1}\text{cm}^{-1}$	[2]
Solubility	DMSO, DMF	[3]

Table 1: Quantitative Chemical Properties of **BHQ-2 NHS** Ester

Compatible Fluorophores:

The broad quenching range of BHQ-2 makes it compatible with a variety of commonly used fluorophores that emit in the orange to far-red region of the spectrum. This includes, but is not limited to:

- Cy3
- Cy5
- ROX
- Texas Red
- Alexa Fluor 546, 555, 594, 633, 647
- IRDye 650

Experimental Protocols

The covalent labeling of biomolecules with **BHQ-2 NHS** ester is a straightforward yet critical procedure. The following sections provide detailed methodologies for the conjugation of **BHQ-2**

NHS ester to proteins (specifically antibodies) and amine-modified oligonucleotides.

Protocol for Labeling Antibodies with **BHQ-2 NHS** Ester

This protocol outlines the steps for the covalent conjugation of **BHQ-2 NHS** ester to primary amines (e.g., lysine residues) on antibodies.

Materials:

- Antibody (BSA-free)
- **BHQ-2 NHS** ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- 1 M Sodium Bicarbonate (NaHCO_3) solution
- Phosphate-Buffered Saline (PBS), pH 7.4
- Desalting column (e.g., Sephadex G-25)
- Reaction tubes

Procedure:

- Antibody Preparation:
 - Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS.
 - Add 1 M NaHCO_3 to the antibody solution to adjust the pH to 8.0-8.5. A final bicarbonate concentration of 50-100 mM is recommended.[4]
- **BHQ-2 NHS** Ester Solution Preparation:
 - Allow the vial of **BHQ-2 NHS** ester to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mg/mL stock solution of **BHQ-2 NHS** ester in anhydrous DMSO or DMF.[5]

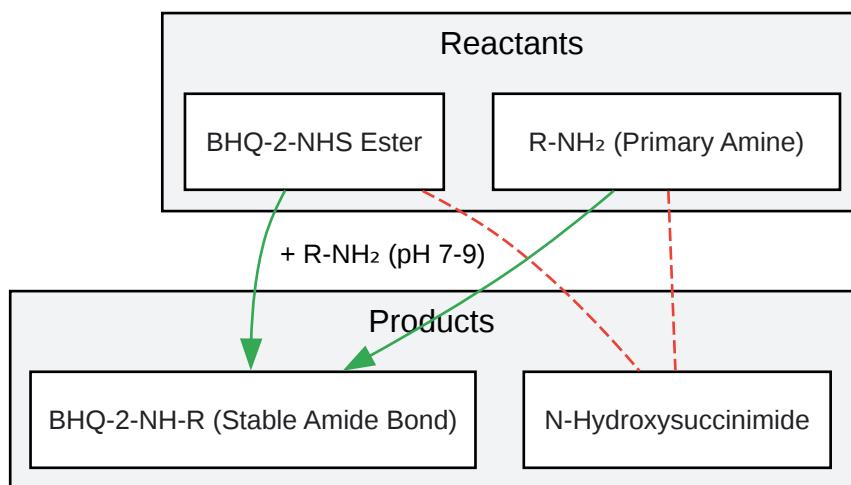
- Conjugation Reaction:
 - Add the **BHQ-2 NHS** ester solution to the antibody solution. The molar ratio of NHS ester to antibody may need to be optimized, but a starting point of 10-20 fold molar excess of the dye is common.
 - Gently mix the reaction and incubate for 1-2 hours at room temperature in the dark.[\[4\]](#)
- Purification of the Labeled Antibody:
 - Remove the unreacted **BHQ-2 NHS** ester and byproducts using a desalting column equilibrated with PBS.
 - Collect the fractions containing the labeled antibody. The protein concentration and degree of labeling can be determined spectrophotometrically.

Protocol for Labeling Amine-Modified Oligonucleotides with **BHQ-2 NHS** Ester

This protocol describes the conjugation of **BHQ-2 NHS** ester to a primary amine-modified oligonucleotide.

Materials:

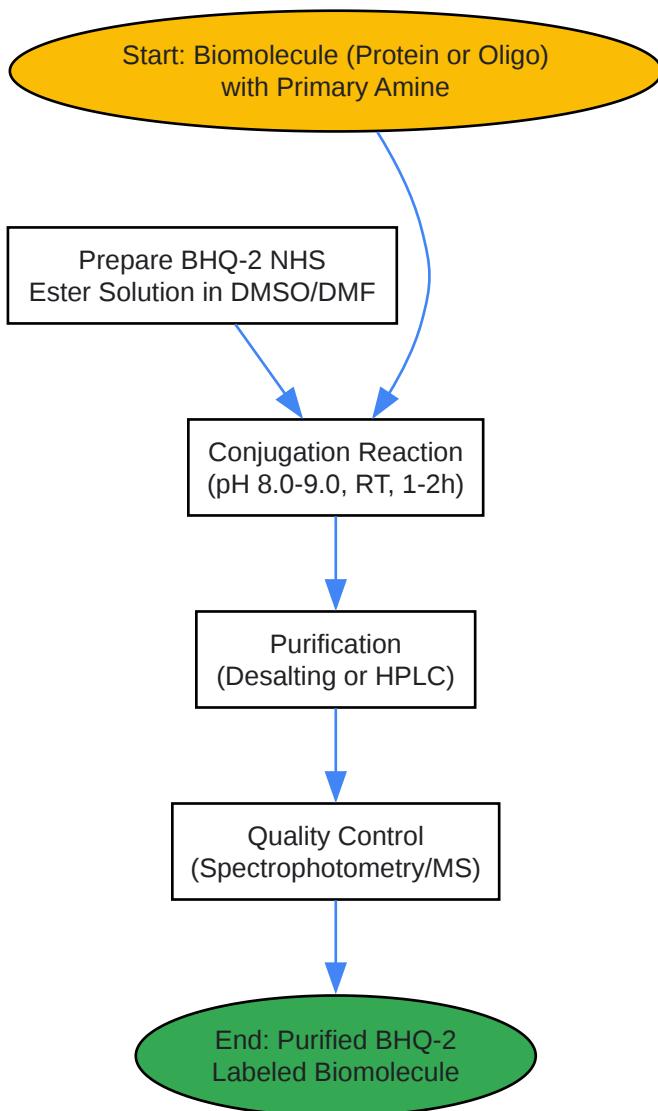
- Amine-modified oligonucleotide
- **BHQ-2 NHS** ester
- Anhydrous DMSO or DMF
- 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0
- Reaction tubes
- HPLC system for purification


Procedure:

- Oligonucleotide Preparation:
 - Dissolve the amine-modified oligonucleotide in the 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-5 mM.
- **BHQ-2 NHS** Ester Solution Preparation:
 - Prepare a 10 mg/mL stock solution of **BHQ-2 NHS** ester in anhydrous DMSO or DMF.
- Conjugation Reaction:
 - Add a 5-10 fold molar excess of the **BHQ-2 NHS** ester solution to the oligonucleotide solution.
 - Mix thoroughly and incubate for 1-2 hours at room temperature in the dark.
- Purification of the Labeled Oligonucleotide:
 - Purify the BHQ-2 labeled oligonucleotide by reverse-phase HPLC.
 - Column: C18 column
 - Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
 - Mobile Phase B: Acetonitrile
 - Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 30 minutes) is typically used to elute the labeled oligonucleotide. The exact gradient may require optimization based on the length and sequence of the oligonucleotide.
 - Monitor the elution at 260 nm (for the oligonucleotide) and ~579 nm (for BHQ-2). The labeled oligonucleotide will absorb at both wavelengths.
 - Collect the desired peak and lyophilize.

Visualizing Molecular Interactions and Processes

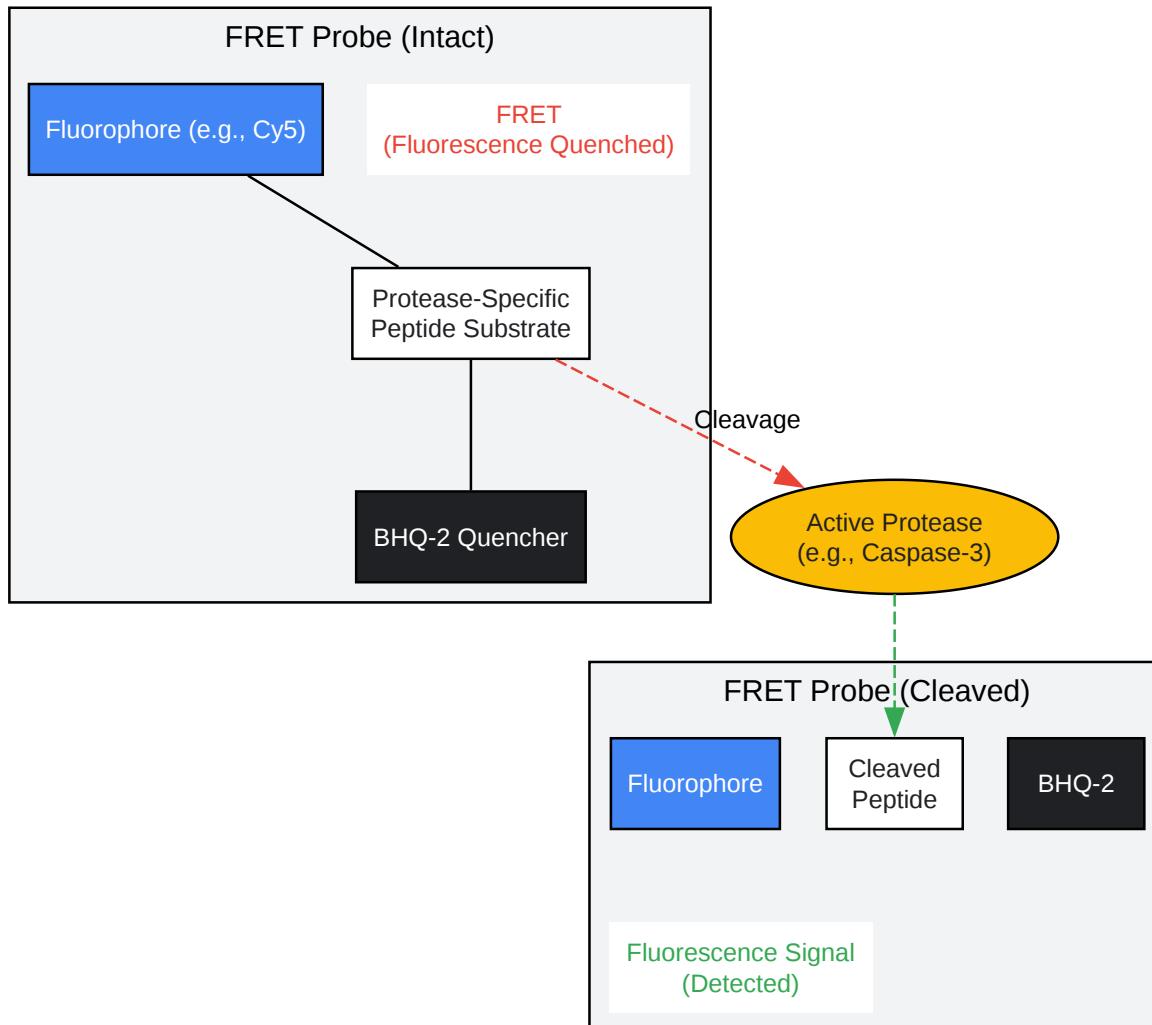
BHQ-2 NHS ester is a cornerstone in the design of quenched fluorescent probes for studying a variety of biological processes. The following diagrams, generated using the DOT language, illustrate the fundamental principles and workflows of these applications.


Chemical Reaction of BHQ-2 NHS Ester with a Primary Amine

[Click to download full resolution via product page](#)

BHQ-2 NHS Ester Conjugation Chemistry

General Workflow for Biomolecule Labeling and Purification


[Click to download full resolution via product page](#)

Bioconjugation Workflow

Signaling Pathway: Protease Activity Detection Using a FRET Probe

Fluorescence Resonance Energy Transfer (FRET) probes are powerful tools for detecting enzyme activity. A common design involves a fluorophore and a quencher linked by a peptide sequence that is a substrate for a specific protease. In the intact probe, the quencher (BHQ-2) is in close proximity to the fluorophore, suppressing its fluorescence. Upon cleavage of the peptide by the target protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This principle is widely used in assays for proteases such as

caspases and matrix metalloproteinases (MMPs), which are key players in apoptosis and tissue remodeling, respectively.[6][7][8]

[Click to download full resolution via product page](#)

Protease Activity Detection via FRET

Applications in Research and Development

The unique properties of **BHQ-2 NHS** ester have led to its widespread adoption in various molecular biology and diagnostic applications.

Real-Time Quantitative PCR (qPCR)

BHQ-2 is commonly used as the 3' quencher in dual-labeled hydrolysis probes, such as TaqMan® probes.[9][10] In this format, a fluorophore is attached to the 5' end of an oligonucleotide probe that is complementary to the target sequence. During the extension phase of PCR, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the fluorophore from the BHQ-2 quencher and leading to a detectable increase in fluorescence that is proportional to the amount of amplified product.

Molecular Beacons

Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorophore and a quencher at opposite ends.[11][12] In the absence of a target, the hairpin structure brings the fluorophore and BHQ-2 into close proximity, quenching the fluorescence. Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore and quencher and resulting in a fluorescent signal. This mechanism allows for the specific detection of nucleic acids in homogenous solutions and in living cells.[11][12]

Protease Activity Assays

As illustrated in the signaling pathway diagram, FRET probes incorporating BHQ-2 are invaluable for monitoring the activity of specific proteases.[6][7][8] These assays are crucial for studying cellular processes like apoptosis, inflammation, and cancer metastasis, and for screening potential therapeutic inhibitors of proteases.

Conclusion

BHQ-2 NHS ester is an indispensable tool for researchers and scientists in the life sciences and drug discovery sectors. Its robust quenching efficiency, broad compatibility with fluorophores, and straightforward conjugation chemistry make it a versatile component in the design of sensitive and specific fluorescence-based assays. This guide provides the essential technical information and protocols to facilitate the successful application of **BHQ-2 NHS** ester in a wide range of research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BHQ-2 NHS | 916753-62-3 | Data Sheet | BioChemPartner [biochempartner.com]
- 2. BHQ-2 Carboxylic Acid, Succinimidyl Ester | LGC, Biosearch Technologies [biosearchtech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. furthlab.xyz [furthlab.xyz]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Membrane-bound FRET probe visualizes MMP12 activity in pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eatsonfeetsresources.org [eatsonfeetsresources.org]
- 11. MicroRNA Detection Using a Double Molecular Beacon Approach: Distinguishing Between miRNA and Pre-miRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Beacons: Powerful Tools for Imaging RNA in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Dark Quencher: A Technical Guide to BHQ-2 NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b560507#bhp-2-nhs-ester-chemical-properties\]](https://www.benchchem.com/product/b560507#bhp-2-nhs-ester-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com